Cambridge id 6930579
Overview
Description
Cambridge ID 6930579 is a chemical compound listed in the ChemBridge database. This compound is part of a collection of screening compounds, macrocycles, fragments, and building blocks used in various scientific research and industrial applications .
Preparation Methods
The preparation methods for Cambridge ID 6930579 involve synthetic routes and reaction conditions typical for organic compounds. These methods include:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including nucleophilic substitution, oxidation, and reduction reactions. The specific synthetic route depends on the desired functional groups and the starting materials used.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Cambridge ID 6930579 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions depend on the specific functional groups present in the compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines from carbonyl or nitro groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Common reagents include halogens, alkyl halides, and nucleophiles such as hydroxide or cyanide ions.
Scientific Research Applications
Cambridge ID 6930579 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in reaction mechanism studies and as a reference standard in analytical chemistry.
Biology: In biological research, this compound is used in assays to study enzyme activity, protein-ligand interactions, and cellular metabolism.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development. It is also used in pharmacokinetic and pharmacodynamic studies.
Industry: this compound is used in the development of new materials, such as polymers and coatings. .
Mechanism of Action
The mechanism of action of Cambridge ID 6930579 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Comparison with Similar Compounds
Cambridge ID 6930579 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those listed in the ChemBridge database, such as other screening compounds, macrocycles, and fragments.
Uniqueness: this compound may have unique properties, such as higher binding affinity to specific targets, better solubility, or improved stability under certain conditions. .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S2/c29-19(13-31-21-23-15-5-1-2-6-16(15)24-21)27-9-11-28(12-10-27)20(30)14-32-22-25-17-7-3-4-8-18(17)26-22/h1-8H,9-14H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUCRTJLOGTNPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3N2)C(=O)CSC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360061 | |
Record name | ST50303136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345987-82-8 | |
Record name | ST50303136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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